Cell-Type-Dependent Potency in MRC-5 vs RD Cells
In a direct head-to-head comparison within the same study, EV-A71-IN-2 (compound 6c) exhibited an EC50 of 0.29 μM against EV-A71 in MRC-5 cells, which is a 19% lower concentration (i.e., more potent) than Vapendavir (EC50 = 0.36 μM) [1]. Both compounds target the viral capsid, but EV-A71-IN-2 achieves a lower effective concentration, indicating higher intrinsic antiviral activity in this cellular context [1].
| Evidence Dimension | Antiviral potency (EC50) in MRC-5 cells |
|---|---|
| Target Compound Data | 0.29 μM |
| Comparator Or Baseline | Vapendavir: 0.36 μM |
| Quantified Difference | EV-A71-IN-2 is 19% more potent (lower EC50) than Vapendavir |
| Conditions | EV-A71 infection in MRC-5 human lung fibroblast cells |
Why This Matters
For researchers evaluating capsid-binding inhibitors, EV-A71-IN-2 offers a measurable potency advantage over Vapendavir, a clinical candidate, making it a compelling tool for head-to-head mechanistic studies and for establishing benchmark activity in antiviral screening cascades.
- [1] Roux H, Touret F, Coluccia A, Khoumeri O, Di Giorgio C, Majdi C, Sciò P, Silvestri R, Vanelle P, Roche M. New potent EV-A71 antivirals targeting capsid. Eur J Med Chem. 2024 Oct 5;276:116658. doi:10.1016/j.ejmech.2024.116658. View Source
